molecular formula C10H4F3N B2824964 4-Ethynyl-2-(trifluoromethyl)benzonitrile CAS No. 239104-49-5

4-Ethynyl-2-(trifluoromethyl)benzonitrile

Cat. No. B2824964
CAS RN: 239104-49-5
M. Wt: 195.144
InChI Key: QPAKWXWOOVDFDE-UHFFFAOYSA-N
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Description

“4-Ethynyl-2-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C10H4F3N . It is used as a pharmaceutical intermediate . It is also used for the synthesis of diphenylthioethers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a trifluoromethyl group and an ethynyl group attached to it . The InChI code for this compound is 1S/C10H4F3N/c1-2-7-3-4-8 (6-14)9 (5-7)10 (11,12)13/h1,3-5H .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 195.14 g/mol . It has a topological polar surface area of 23.8 Ų and a complexity of 300 . It is insoluble in water but soluble in methanol .

Scientific Research Applications

1. Application in Lithium Ion Batteries 4-(Trifluoromethyl)-benzonitrile (4-TB) has been used as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high-voltage lithium-ion batteries. This additive significantly improves the cyclic stability of the battery, delivering an enhanced initial capacity and a higher capacity retention after numerous charge-discharge cycles (Huang et al., 2014).

2. In Medicinal Chemistry 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile [PF-0998425] is a nonsteroidal androgen receptor antagonist developed for sebum control and treatment of androgenetic alopecia. It is characterized by potent activity, selectivity, and reduced risk of systemic side effects due to rapid systemic metabolism (Li et al., 2008).

3. As Sensor Material for Explosives Detection An organometallic compound incorporating Pt-ethynyl functionality has been synthesized for the detection of picric acid, a common constituent of many explosives. The extended π-conjugation and presence of Pt-ethynyl functionality make these materials electron-rich and luminescent, thus enabling selective sensing capabilities (Samanta & Mukherjee, 2013).

4. Spectroscopic Studies of Hydrogen Bonding The water complexes of 4-ethynylbenzonitrile (4EBzN) have been investigated using IR-UV double resonance spectroscopy. This research provides insights into hydrogen bonding interactions, particularly involving pi electron density and aromatic C-H group interactions (Maity & Patwari, 2010).

5. Exploration in Molecular Architecture Research into molecular architecture has utilized compounds like 4-ethynylbenzonitrile for self-assembly into macrocyclic complexes. These complexes have been studied for their potential in host−guest chemistry, indicating applications in molecular recognition and nanotechnology (Whiteford, Lu, & Stang, 1997).

6. Electrochemical Sensing Applications In the development of electrochemical sensors, derivatives of 4-ethynylbenzonitrile have been employed. For instance, an aptasensor for ochratoxin A detection utilizes a layer with active ethynyl groups for efficient binding and sensitive detection (Hayat et al., 2013).

7. In Organic Synthesis The compound has been used as an intermediate in the synthesis of bicalutamide, a medication. The synthesis process demonstrates an environmentally friendly and practical approach to produce key intermediates (Zhang, 2012).

Safety and Hazards

“4-Ethynyl-2-(trifluoromethyl)benzonitrile” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-ethynyl-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F3N/c1-2-7-3-4-8(6-14)9(5-7)10(11,12)13/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAKWXWOOVDFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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